molecular formula C5H10O2 B2908797 1-Methoxybutan-2-one CAS No. 50741-70-3

1-Methoxybutan-2-one

Cat. No.: B2908797
CAS No.: 50741-70-3
M. Wt: 102.133
InChI Key: AKXHGJCMQJQWMU-UHFFFAOYSA-N
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Description

1-Methoxybutan-2-one is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various industrial and chemical applications. This compound is known for its solvent properties and is often utilized in the formulation of coatings, adhesives, and cleaning agents.

Preparation Methods

1-Methoxybutan-2-one can be synthesized through several methods. One common synthetic route involves the methylation of acetoin with dimethyl carbonate. This reaction is performed in a sustainable one-step process, which improves process mass intensity and atom economy compared to previously published methods . The reaction conditions typically involve the use of a catalyst and a magnetic stirrer to ensure proper mixing and reaction efficiency .

In industrial production, this compound is often produced in large quantities using similar methods but scaled up to meet commercial demands. The process is designed to be efficient and environmentally friendly, avoiding the use or generation of toxic substances .

Chemical Reactions Analysis

1-Methoxybutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Methoxybutan-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent in various reactions, including Friedel–Crafts acylation and N-alkylations . Its low peroxide forming potential and negative Ames mutagenicity test make it a safer alternative to traditional solvents like dichloromethane .

In biology and medicine, this compound is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems. Its ability to dissolve a wide range of compounds makes it valuable in the preparation of various medicinal formulations.

In industry, this compound is used in the production of coatings, adhesives, and cleaning agents. Its solvent properties help in the formulation of products that require effective dissolution and application of various substances .

Mechanism of Action

The mechanism of action of 1-Methoxybutan-2-one involves its interaction with molecular targets and pathways within the system it is used. As a solvent, it facilitates the dissolution and interaction of various compounds, enhancing their reactivity and effectiveness. The specific molecular targets and pathways depend on the application and the compounds involved .

Biological Activity

1-Methoxybutan-2-one, also known as 3-methoxybutan-2-one, is an organic compound with the molecular formula C5_5H10_{10}O2_2. This compound has garnered attention in various fields due to its potential biological activities and applications as a solvent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

This compound is a colorless liquid characterized by a pleasant odor. It can be synthesized through the methylation of acetoin using dimethyl carbonate, which is noted for being a sustainable process that improves mass intensity and atom economy compared to traditional methods . The chemical structure can be represented as follows:

Structure C5H10O2\text{Structure }\text{C}_5\text{H}_{10}\text{O}_2

The biological activity of this compound primarily arises from its role as a solvent in various chemical reactions. As a solvent, it interacts with solutes through hydrogen bonding and dipolar interactions, which enhances its efficacy in biological applications. Its low peroxide-forming potential and negative Ames mutagenicity test indicate that it is a safer alternative for biological applications compared to traditional solvents .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against various fungal strains, suggesting potential applications in agricultural settings as an antifungal agent. For instance, the compound has been tested against pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum, with promising results indicating significant antifungal activity .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has shown low toxicity levels, making it suitable for use in pharmaceutical formulations. Its safety profile is further supported by its classification in the negative Ames test, which assesses mutagenicity .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antifungal Activity : A study conducted on the antifungal properties of this compound revealed effective inhibition of fungal growth at certain concentrations. The half-maximal effective concentration (EC50_{50}) was determined to be comparable to some commercial antifungal agents .
  • Solvent Applications : As a solvent, this compound has been utilized in organic synthesis reactions such as Friedel-Crafts acylation and N-alkylations, achieving yields comparable to those obtained with more hazardous solvents like dichloromethane .
  • Environmental Impact : The use of this compound as a bio-based solvent presents an environmentally friendly alternative to chlorinated solvents, which are often toxic and hazardous. Its application in industrial processes highlights its potential for reducing environmental impact while maintaining efficiency .

Summary Table of Biological Activities

Activity Description Reference
Antifungal ActivityEffective against Cladosporium cucumerinum
CytotoxicityLow toxicity levels in cell lines
Solvent ApplicationsUsed in Friedel-Crafts acylation with high yield
Environmental ImpactBio-based alternative to chlorinated solvents

Properties

IUPAC Name

1-methoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXHGJCMQJQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-70-3
Record name 1-methoxybutan-2-one
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